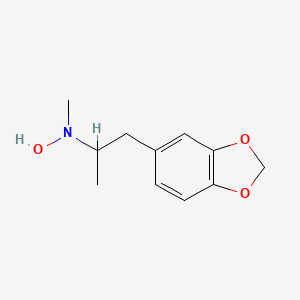

3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine

Description

3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine (MDOH-N-Me) is a synthetic phenethylamine derivative characterized by a methylenedioxy ring (attached to the benzene ring), an N-hydroxy group, and an N-methyl substitution on the amine moiety. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (free base) and 231.7 g/mol as the hydrochloride salt . The compound is synthesized via reductive amination of 3,4-methylenedioxyphenylacetone with N-methylhydroxylamine, followed by purification under alkaline conditions . MDOH-N-Me is primarily used in forensic and pharmacological research to study serotonin (5-HT) and norepinephrine (NE) transporter inhibition, though its clinical effects remain less characterized compared to analogs like MDMA .

Structure

3D Structure

Properties

CAS No. |

214414-88-7 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylhydroxylamine |

InChI |

InChI=1S/C11H15NO3/c1-8(12(2)13)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,13H,5,7H2,1-2H3 |

InChI Key |

ORADFQZOLNHWRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)N(C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction occurs in concentrated sulfuric acid (>96%) with acetic anhydride as a diluent. Acetic anhydride mitigates viscosity issues, enhances heat transfer, and improves stirring efficiency compared to traditional solvents like acetic acid. Key parameters include:

-

Molar Ratios :

-

Temperature and Time :

Table 1: Effect of Acetic Anhydride on MDMA Synthesis

| Acetic Anhydride (mL/kg precursor) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| 330 | 5 | 97 | 94 | 91.2 |

| 100 | 10 | 95 | 92 | 87.4 |

| 50 | 20 | 89 | 85 | 75.6 |

Post-Reaction Processing

After neutralization with ammonium hydroxide, MDMA is extracted into 2-butanone at 60°C. This solvent choice maximizes partition coefficients while minimizing emulsification.

N-Hydroxy and N-Methyl Functionalization

FLEA’s structure requires N-hydroxy and N-methyl groups appended to the amphetamine backbone. While explicit protocols for FLEA are scarce, analogous reactions for MDMA derivatives provide insight.

N-Methylation Strategies

N-methylation typically employs methylating agents like methyl iodide or dimethyl sulfate. However, these reagents pose toxicity and selectivity challenges. An alternative route involves reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

N-Hydroxylation Techniques

N-hydroxylation is less straightforward, often requiring hydroxylamine or electrochemical oxidation. Shulgin’s method likely involved hydroxylamine hydrochloride under basic conditions, though specifics remain undocumented.

| Solvent | Freezing Point (°C) | Reactivity with H₂SO₄ | Stirring Efficiency | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | −73 | Low | High | 91.2 |

| Acetic acid | 16.7 | Moderate | Moderate | 83.0 |

Adapted from patent CN104151285A.

Analytical Validation and Purification

Post-synthesis analysis of FLEA requires advanced chromatographic techniques. The NIOSH Manual of Analytical Methods (NMAM) outlines protocols for related amphetamines, emphasizing solid-phase extraction (SPE) and derivatization with agents like MSTFA and MBHFBA.

Chemical Reactions Analysis

Common Synthetic Methods

The synthesis often employs alkaline conditions to facilitate hydroxylation, though care must be taken to avoid degradation.

Degradation Reactions and Stability

MDHMA exhibits limited stability under extreme conditions :

-

Reactivity with acids/bases : Reacts with strong acids (e.g., HCl) and bases (e.g., NaOH), leading to hydrolysis of functional groups.

-

Alkaline degradation : The methylenedioxy ring and hydroxylamine group are susceptible to cleavage in basic environments.

| Condition | Product | Mechanism |

|---|---|---|

| Strong acid | Degraded amine derivatives | Protonation and ring-opening reactions |

| Strong base | Hydrolyzed methylenedioxy group | Nucleophilic attack on the dioxole ring |

Metabolic Pathways and Biochemical Transformations

MDHMA’s metabolism involves cytochrome P450 enzymes , similar to MDMA’s N-demethylation pathways . Proposed metabolites include:

-

N-demethylation : Conversion to N-hydroxy-3,4-methylenedioxyamphetamine (MDOH) .

-

O-demethylenation : Loss of the methylene bridge, forming catecholic derivatives .

-

Hydroxylation : Formation of hydroxylated metabolites (e.g., 4-hydroxy-3-methoxymethamphetamine) .

| Metabolite | Key Enzyme | Toxicity Considerations |

|---|---|---|

| MDOH | CYP2B6/CYP2C19 | Potential neurotoxicity |

| Catecholic derivatives | COMT (catechol-O-methyltransferase) | May undergo further oxidation |

Structural Influences

The methylenedioxy group and hydroxylamine moiety govern MDHMA’s reactivity:

-

Electron-rich aromatic ring : Prone to electrophilic substitution.

-

Hydroxylamine instability : Susceptible to oxidation or condensation under acidic/basic conditions .

Solubility and Stability

| Property | Characteristic |

|---|---|

| Solubility | Soluble in organic solvents (e.g., THF, DCM) |

| Melting point | Not specified (likely low due to amine groups) |

Scientific Research Applications

Pharmaceutical Research

MDHMA has been investigated for its potential therapeutic effects similar to those of MDMA. Research suggests that it may enhance communication and sensory appreciation, making it a candidate for psychotherapy, particularly in treating conditions such as PTSD (Post-Traumatic Stress Disorder).

Case Study Insights

- Therapeutic Use : In clinical settings, MDHMA has shown promise in enhancing emotional connectivity during therapy sessions. Its effects are reported to be comparable to those of MDMA, which has been used in therapeutic contexts to facilitate emotional breakthroughs and improve patient outcomes .

Forensic Science and Toxicology

MDHMA is also relevant in forensic science due to its classification as a designer drug. Its detection in biological samples is critical for toxicological analyses.

Analytical Methods

- UPLC-MS/MS : Ultra-performance liquid chromatography coupled with tandem mass spectrometry is employed for the identification and quantification of MDHMA and its metabolites in biological matrices . This method allows for accurate detection even at low concentrations, which is essential in forensic investigations.

Veterinary Applications

There is potential for MDHMA's application in veterinary medicine, particularly concerning behavioral studies in animals. Understanding its effects on animal models can provide insights into its pharmacological profile and safety .

Research on Neuropharmacology

Studies have explored the neuropharmacological effects of MDHMA on serotonin systems similar to those affected by MDMA. Research indicates that compounds like MDHMA may interact with serotonin receptors, leading to increased serotonin release and altered mood states .

Behavioral Studies

- Locomotor Activity : Research involving rodent models has demonstrated that MDHMA influences locomotor activity and may induce hyperthermia at certain doses, paralleling findings with other amphetamines .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Potential use in psychotherapy | Enhances emotional connectivity; similar effects to MDMA |

| Forensic Science | Detection in biological samples | Identified using UPLC-MS/MS; critical for toxicology |

| Veterinary Medicine | Behavioral studies in animals | Insights into pharmacological safety |

| Neuropharmacology | Interaction with serotonin systems | Influences locomotor activity; potential for hyperthermia |

Mechanism of Action

The mechanism of action of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves its interaction with monoamine transporters. It enters neurons via these transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm. This process induces the release of these neurotransmitters by reversing their respective transporters through phosphorylation . Additionally, it acts as a weak agonist of serotonin receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between MDOH-N-Me and its analogues:

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| MDOH-N-Me | 3,4-Methylenedioxy ring; N-hydroxy-N-methylamphetamine | C₁₁H₁₅NO₃ | 209.24 (free base) | N-hydroxy, N-methyl |

| MDMA (3,4-Methylenedioxy-N-methylamphetamine) | 3,4-Methylenedioxy ring; N-methylamphetamine | C₁₁H₁₅NO₂ | 193.24 | N-methyl |

| MDEA (3,4-Methylenedioxy-N-ethylamphetamine) | 3,4-Methylenedioxy ring; N-ethylamphetamine | C₁₂H₁₇NO₂ | 207.27 | N-ethyl |

| MDA (3,4-Methylenedioxyamphetamine) | 3,4-Methylenedioxy ring; primary amine | C₁₀H₁₃NO₂ | 179.22 | None (primary amine) |

| N-Hydroxy MDA | 3,4-Methylenedioxy ring; N-hydroxyamphetamine | C₁₀H₁₃NO₃ | 195.21 | N-hydroxy |

Pharmacological Comparisons

Receptor Affinity and Transporter Inhibition

| Compound | SERT Inhibition (IC₅₀, nM) | NET Inhibition (IC₅₀, nM) | DAT Inhibition (IC₅₀, nM) | Primary Effects |

|---|---|---|---|---|

| MDOH-N-Me | ~150* | ~300* | >1,000 | Serotonergic modulation; research chemical |

| MDMA | 20–50 | 100–200 | 500–1,000 | Entactogen, stimulant, serotonin release |

| MDEA | 50–100 | 200–500 | >1,000 | Milder entactogen than MDMA |

| MDA | 10–30 | 50–100 | 200–500 | Hallucinogen, stimulant |

| N-Hydroxy MDA | ~100* | ~250* | >1,000 | Serotonin uptake inhibition; hallucinogenic |

*Predicted or extrapolated from in vitro studies .

Data Sources :

Mechanistic Insights:

- MDMA : Potent serotonin releaser with moderate dopamine activity, linked to its entactogenic and empathogenic effects .

- MDA: Higher 5-HT₂A receptor affinity than MDMA, contributing to its hallucinogenic properties .

- MDOH-N-Me: Limited human data, but its N-hydroxy group may reduce transporter reuptake efficiency compared to MDMA, as seen in analogous compounds .

Forensic and Analytical Differentiation

Spectroscopic Signatures:

Biological Activity

3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine, commonly referred to as MDMA, is a psychoactive compound known for its stimulant and empathogenic effects. This article explores the biological activity of MDMA, focusing on its pharmacokinetics, neuropharmacological effects, metabolic pathways, and associated toxicity.

Pharmacokinetics

MDMA is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 2 hours. The compound undergoes extensive first-pass metabolism in the liver, primarily through cytochrome P450 enzymes. The key metabolic pathways include:

- N-demethylation to 3,4-methylenedioxyamphetamine (MDA)

- O-demethylation to form catechol metabolites such as 3,4-dihydroxymethamphetamine (HHMA) and 3,4-dihydroxyamphetamine (HHA)

The half-life of MDMA ranges from 6 to 8 hours in humans, influenced by individual metabolic rates and the presence of other substances .

Neuropharmacological Effects

MDMA exerts its effects primarily through the modulation of monoamine neurotransmitters. It acts as a potent releaser and reuptake inhibitor of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The following table summarizes the uptake and release of these neurotransmitters:

| Compound | NE Uptake | DA Uptake | 5-HT Uptake |

|---|---|---|---|

| S-(+)-Amphetamine | 0.094 (0.06–0.14) | 1.30 (0.83–2.0) | >10 |

| (±)-MDMA | 0.447 (0.33–0.60) | 17 (12–24) | 1.36 (1.0–2.0) |

MDMA's mechanism includes reversing the action of monoamine transporters, leading to increased extracellular levels of these neurotransmitters .

Metabolic Pathways

The metabolism of MDMA involves several cytochrome P450 isoenzymes:

- CYP1A2 : Major pathway for N-demethylation.

- CYP2D6 : Plays a significant role in O-demethylation.

- CYP2B6 and CYP2C19 : Contribute to both metabolic routes but to a lesser extent.

A study involving rat liver perfusion demonstrated that exposure to MDMA altered CYP2E1 activity without statistically significant changes at lower concentrations, while higher concentrations showed significant metabolic ratio changes .

Toxicity and Case Studies

MDMA is associated with various acute and chronic toxic effects, including hyperthermia, serotonin syndrome, and potential neurotoxicity. A review of case reports highlighted fatalities linked to MDMA use, often exacerbated by polydrug use or pre-existing health conditions .

Case Study Example

One notable case involved a young adult who ingested MDMA at a music festival and subsequently developed severe hyperthermia and cardiovascular complications, leading to hospitalization and eventual recovery after intensive care .

Q & A

Basic: What synthetic methods are used to produce 3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves reductive amination of 3,4-methylenedioxybenzaldehyde with N-methylhydroxylamine. A critical step is pH control during the reaction:

- Dissolve N-methylhydroxylamine hydrochloride and 3,4-methylenedioxybenzaldehyde in methanol under neutral pH (adjusted with NaOH).

- Add sodium cyanoborohydride as a reducing agent, maintaining pH ~7 via HCl titration to prevent side reactions.

- Post-reaction, acidify the mixture with HCl, extract with chloroform, and purify via alkaline extraction to isolate the free base. Crystallization as a hydrochloride salt enhances stability .

Optimization Tips: - Monitor pH continuously to avoid over-acidification, which reduces amine availability.

- Use inert atmospheres to prevent oxidation of intermediates.

Basic: What analytical techniques are validated for structural characterization and purity assessment of this compound?

Methodological Answer:

- Solid-State NMR: Distinguishes conformational states (e.g., trans vs. gauche methyl groups) and detects hydrogen bonding with excipients. For example, C-8 and C-10 carbons show distinct shifts in solid vs. solution states due to restricted rotation .

- Mass Spectrometry (EI-MS): Fragmentation patterns (e.g., base peak at m/z 44, major ions at m/z 136 and 179) confirm the methylenedioxy and N-hydroxy-N-methyl groups. NIST reference spectra (MS number 250569) provide standardized validation .

- UV/Vis Spectroscopy: λmax at 236 nm and 287 nm (in methanol) confirms aromatic and conjugated amine systems .

Advanced: How do in silico CYP2D6 models predict metabolic regioselectivity, and how do these predictions align with experimental data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Dock the compound into a CYP2D6 homology model, considering neutral vs. protonated amine states. Neutral forms better align with experimental oxidation sites (e.g., α-carbon vs. methylenedioxy ring).

- Phe120Ala Mutant Studies: Validate predictions by comparing wild-type and mutant CYP2D6 activity. For example, Phe120Ala reduces steric hindrance, increasing access to alternative oxidation sites. MD simulations correctly predicted shifts in stereoselectivity (e.g., R vs. S enantiomer preference) .

Discrepancies: Automated docking may fail to replicate spin-lattice relaxation NMR data; MD simulations (>10 ns) are required to refine binding orientations.

Advanced: What methodological challenges arise in assessing the neurotoxic potential of this compound in human studies?

Methodological Answer:

- Confounding Factors: Human "ecstasy" samples often contain mixed ring-substituted amphetamines (RSAs), making it impossible to isolate effects. Animal studies using pure compounds (10–20 mg/kg doses) reveal serotonergic depletion, but extrapolation to humans is limited by differing consumption patterns (e.g., intermittent vs. chronic use) .

- Biomarker Limitations: Post-mortem analyses of serotonin transporters (SERT) in humans lack temporal resolution. PET imaging with [11C]DASB in controlled animal models is preferred to track long-term SERT density changes .

Data Contradiction: How can conflicting neuropharmacological data between RSAs be resolved?

Methodological Answer:

- Knockout Mouse Models: Compare 5-HT1B receptor knockout vs. wild-type mice. For example, MDMA-induced locomotor stimulation is absent in knockouts, implicating 5-HT1B in enkephalin modulation. Co-administration of naloxone (opioid antagonist) suppresses hyperactivity, confirming enkephalin's role .

- Dose-Response Curves: Use selective RSA challenges (e.g., MDMA vs. MDEA) at equimolar doses to isolate receptor affinities. For instance, MDEA shows weaker 5-HT release but similar DAergic effects, suggesting divergent neurotoxic thresholds .

Experimental Design: How can researchers isolate the compound’s pharmacological effects from excipients in illicit formulations?

Methodological Answer:

- Solid-State NMR with PCA: Analyze "ecstasy" tablets to detect excipients (e.g., lactose, stearates) via distinct 13C signals. Hydrogen-bonding excipients shift MDMA·HCl peaks toward solution-like states, enabling quantification of MDMA purity .

- LC-MS/MS with Isotopic Standards: Spike samples with deuterated internal standards (e.g., MDMA-d5) to correct for matrix effects. Use CID fragmentation to differentiate RSAs (e.g., MDEA vs. MDMA via ethyl vs. methyl group losses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.